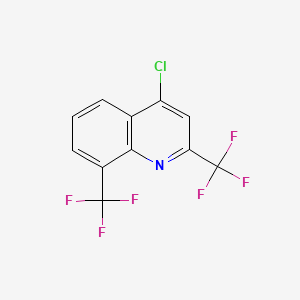

4-Chloro-2,8-bis(trifluoromethyl)quinoline

説明

Significance within the Quinoline (B57606) Compound Class

The quinoline ring system is a foundational structure in medicinal chemistry, with many derivatives exhibiting a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The significance of 4-Chloro-2,8-bis(trifluoromethyl)quinoline stems from the specific substitutions on its quinoline core. ontosight.ai The inclusion of two trifluoromethyl groups, which are potent electron-withdrawing groups, markedly alters the molecule's electronic properties and stability. ontosight.aichemimpex.com

These fluorine-containing groups are known to enhance several important molecular attributes, including metabolic resistance and the ability to permeate biological tissues. cas.cn The presence of the trifluoromethyl groups can increase the compound's ability to interact with biological targets, potentially leading to greater efficacy in therapeutic applications. ontosight.ai The chlorine atom at the 4-position is a reactive site, making the compound a versatile building block for further chemical modifications. ontosight.ai

Position as a Crucial Synthetic Intermediate

A primary role of this compound is its function as a key intermediate in multi-step organic synthesis. ontosight.aichemimpex.com It is particularly recognized for its critical role in the production of the antimalarial drug mefloquine (B1676156). google.comnih.gov The synthesis of mefloquine and its analogs often involves using this chloroquinoline derivative as a starting material for constructing the final, more complex drug molecule. google.comnih.gov

Beyond its use in synthesizing mefloquine, the compound serves as a foundational component for creating a variety of other bioactive molecules. chemimpex.com Its structural features make it an excellent candidate for developing novel therapeutic agents. chemimpex.com Researchers in pharmaceutical development utilize it to synthesize new compounds for evaluation in areas such as oncology and infectious diseases. chemimpex.com Furthermore, its utility extends to the agrochemical industry, where it is an intermediate in the formulation of effective pesticides, herbicides, and fungicides. chemimpex.comchemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 83012-13-9 |

| Molecular Formula | C₁₁H₄ClF₆N |

| Molecular Weight | 299.60 g/mol |

| Melting Point | 46-48 °C |

| Appearance | White amorphous powder |

Overview of Contemporary Research Trajectories

Current research involving this compound is diverse, spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aichemimpex.com In medicinal chemistry, scientists continue to explore its potential as a scaffold for designing new drugs with improved efficacy and selectivity, particularly in the fields of cancer and infectious diseases. chemimpex.comnih.gov The unique properties conferred by the trifluoromethyl groups are leveraged to create compounds with enhanced biological activity. chemimpex.comchemimpex.com

In the agrochemical sector, research is focused on using this intermediate to develop next-generation crop protection agents. chemimpex.comchemimpex.com The goal is to formulate more effective and environmentally considerate herbicides and fungicides. chemimpex.comchemimpex.com

A growing area of interest is in materials science, where the compound is being explored for its potential in creating advanced materials. chemimpex.comchemimpex.com Its chemical properties, such as enhanced thermal and chemical stability, are beneficial for developing high-performance coatings and polymers. chemimpex.comchemimpex.com Additionally, it is applied in the creation of fluorescent probes for biological imaging, which allows scientists to visualize cellular processes with high precision. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQOESPYYNJBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232129 | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83012-13-9 | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83012-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2,8 Bis Trifluoromethyl Quinoline and Analogous Structures

Multi-Step Organic Synthesis Approaches

The formation of the 4-Chloro-2,8-bis(trifluoromethyl)quinoline scaffold is not a trivial process and relies on a sequence of carefully orchestrated chemical reactions. Key strategies include the cyclization of appropriately substituted anilines to form the quinoline (B57606) ring system, followed by the conversion of a 4-hydroxy intermediate to the final chlorinated product.

Cyclization Reactions from Substituted Anilines (e.g., 2-Trifluoromethyl Aniline)

A foundational approach to constructing the bis(trifluoromethyl)quinoline core involves a cyclization reaction starting with a substituted aniline (B41778). Specifically, 2-Trifluoromethylaniline serves as a key starting material. This method, analogous to the Gould-Jacobs reaction, involves the condensation of the aniline with a β-ketoester, followed by a thermally induced or acid-catalyzed cyclization to form the quinoline ring. wikipedia.org

In a well-documented procedure, 2-Trifluoromethylaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.com This reaction directly introduces the necessary trifluoromethyl groups at what will become the 2 and 8 positions of the quinoline ring. The subsequent intramolecular cyclization of the intermediate enamine is typically promoted by a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures. This cyclization step is crucial for the formation of the bicyclic quinoline system. chemicalbook.com

Transformation from 4-Hydroxy Quinoline Derivatives

The direct product of the cyclization of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate is 2,8-bis(trifluoromethyl)-4-quinolinol, a 4-hydroxy quinoline derivative. chemicalbook.com This intermediate is pivotal, as the hydroxyl group at the 4-position is a precursor to the desired chloro substituent.

The transformation of the 4-hydroxy group to a chloro group is a standard and efficient process in quinoline chemistry. This is typically achieved by treating the 4-hydroxy quinoline derivative with a chlorinating agent. google.com Common reagents for this purpose include phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group with a chlorine atom. google.com This step is essential for producing this compound.

Incorporation of Chloro and Trifluoromethyl Groups

The strategic incorporation of both chloro and trifluoromethyl groups is central to the synthesis of the target molecule. The two trifluoromethyl groups are introduced at the outset of the synthesis through the selection of the starting materials: 2-trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.com This ensures the correct placement of these electron-withdrawing groups on the final quinoline scaffold.

The chloro group is incorporated in a subsequent step, specifically through the chlorination of the 4-hydroxy intermediate. This two-stage approach, where the quinoline ring is first formed with the trifluoromethyl groups in place, followed by the introduction of the chlorine atom, is a common and effective strategy in the synthesis of such halogenated quinoline derivatives. google.com

Targeted Synthesis of this compound as a Precursor

This compound is a highly valuable intermediate, particularly in the pharmaceutical industry. Its targeted synthesis is often the first stage in the production of more complex molecules, most notably the antimalarial drug mefloquine (B1676156). google.comnih.gov The reactivity of the chloro group at the 4-position allows for further nucleophilic substitution reactions to build upon the quinoline core.

Reaction Sequences for Specific Preparations

Formation of the 4-Hydroxy Precursor : This stage involves the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to yield 2,8-bis(trifluoromethyl)-4-quinolinol. chemicalbook.com

Chlorination : The 2,8-bis(trifluoromethyl)-4-quinolinol is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce the final product, this compound. google.com

This sequence is a reliable method for accessing this key precursor for further synthetic elaborations, such as the synthesis of mefloquine, which involves the reaction of this compound with other reagents to introduce the desired side chain at the 4-position. google.com

Optimized Reaction Conditions and Catalyst Utilization

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the initial cyclization step, the use of polyphosphoric acid as both a solvent and a catalyst is effective. The reaction is typically carried out at an elevated temperature, for instance, 150°C for a period of 3 hours, to ensure the completion of the cyclization. chemicalbook.com These conditions have been shown to produce the 4-hydroxy precursor in high yield. chemicalbook.com

For the subsequent chlorination step, neat phosphorus oxychloride can be used, and the reaction is often run at reflux. The use of an excess of the chlorinating agent ensures the complete conversion of the hydroxyl group. The reaction progress can be monitored, and upon completion, the excess reagent is removed to isolate the desired this compound.

Table 1: Summary of Synthetic Steps for this compound

| Step | Starting Materials | Reagents/Catalysts | Product | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Trifluoromethylaniline, Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | 2,8-bis(trifluoromethyl)-4-quinolinol | 150 | 3 | 91 |

| 2 | 2,8-bis(trifluoromethyl)-4-quinolinol | Phosphorus oxychloride | This compound | Reflux | N/A | High |

Chemical Transformations and Derivatization Studies of 4 Chloro 2,8 Bis Trifluoromethyl Quinoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the 2,8-bis(trifluoromethyl)quinoline (B3046767) scaffold is readily displaced by various nucleophiles. This reactivity is a cornerstone for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com

A key transformation of 4-chloro-2,8-bis(trifluoromethyl)quinoline is its reaction with hydrazine (B178648) hydrate (B1144303) to yield 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline. This reaction is a critical step in the synthesis of several new series of quinoline (B57606) derivatives. utmb.edu The resulting hydrazinyl compound serves as a pivotal intermediate, or scaffold, for further molecular elaboration. utmb.edu

The synthesis involves the direct treatment of the chloroquinoline precursor with hydrazine, leading to the substitution of the chlorine atom with a hydrazinyl (-NHNH2) group. This key intermediate is then utilized to generate target quinoline derivatives such as hydrazones, ureas, thioureas, and pyrazoles. utmb.edu

Table 1: Synthesis of 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline

| Reactant | Reagent | Product | Significance |

|---|

The C-4 position of chloro-quinolines can be functionalized by condensation with nitrogen-containing heterocycles. For instance, new classes of quinoline derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized through multi-step reactions. nih.gov The process often involves an initial reaction to form a hydrazide, followed by cyclization to create the triazole ring, and subsequent nucleophilic substitution where a chloro-quinoline is treated with the triazole. nih.gov This approach highlights the utility of nucleophilic substitution in creating complex hybrid molecules that merge the quinoline scaffold with other pharmacologically relevant heterocycles.

The reaction of this compound with α-picolyl derivatives, such as 2-pyridyl acetonitrile (B52724), has been documented as a method for synthesizing intermediates for important compounds. google.com In a specific one-pot process, this compound is condensed with 2-pyridyl acetonitrile in the presence of a strong base like sodium hydroxide, a solvent such as tetrahydrofuran (B95107) (THF), and a phase transfer catalyst like benzyltriethylammonium chloride. google.com This reaction proceeds through a nucleophilic attack by the carbanion of 2-pyridyl acetonitrile on the C-4 position of the quinoline ring, displacing the chloride ion and forming a new carbon-carbon bond. google.com

Table 2: Reaction with 2-Pyridyl Acetonitrile

| Reactants | Reagents/Conditions | Intermediate Product |

|---|

Aromatic nucleophilic substitution is a common method for preparing 4-aminoquinoline (B48711) derivatives from 4-chloro-quinolines. nih.gov This reaction involves treating the chloroquinoline with an excess of a suitable mono- or di-aminoalkane, often under neat conditions at elevated temperatures (e.g., 120–130 °C). nih.gov The amine acts as a nucleophile, attacking the C-4 position and displacing the chloride. This straightforward method allows for the introduction of a wide variety of amine-containing side chains onto the quinoline core, yielding series of N-substituted 4-aminoquinoline derivatives. nih.gov

Synthesis of Novel Quinoline Derivative Series

The derivatization of the this compound core has led to the development of several novel series of quinoline compounds. researchgate.net These synthetic efforts leverage the reactivity of the C-4 position to build molecular complexity and explore structure-activity relationships.

Following the synthesis of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, this key intermediate can be readily converted into a series of hydrazone derivatives. utmb.edu The synthesis is typically achieved through the condensation reaction of the hydrazinylquinoline with various aromatic aldehydes. nih.govresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic hydrazone (–N=CH–) linkage. mdpi.com This modular approach allows for the creation of a large library of hydrazone derivatives by simply varying the aldehyde component. utmb.edu Preliminary studies have shown that these hydrazone derivatives can exhibit promising biological activities. utmb.edu

Table 3: General Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|

Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives of this compound typically proceeds through a two-step sequence. The initial step involves the conversion of the 4-chloroquinoline (B167314) to 4-amino-2,8-bis(trifluoromethyl)quinoline. This key amine intermediate can then be reacted with isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives.

Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline: The precursor, 4-amino-2,8-bis(trifluoromethyl)quinoline, can be synthesized from this compound through nucleophilic aromatic substitution with an ammonia (B1221849) source. This transformation is crucial for the subsequent formation of urea and thiourea functionalities.

Urea Derivative Formation: The reaction of 4-amino-2,8-bis(trifluoromethyl)quinoline with various isocyanates (R-N=C=O) in an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran, affords N-substituted-N'-(2,8-bis(trifluoromethyl)quinolin-4-yl)ureas. The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate.

Thiourea Derivative Formation: Similarly, thiourea derivatives are prepared by treating 4-amino-2,8-bis(trifluoromethyl)quinoline with isothiocyanates (R-N=C=S). This reaction also proceeds via nucleophilic addition of the amine to the central carbon of the isothiocyanate group.

| Derivative Type | Reactant | General Product Structure |

| Urea | R-N=C=O | (2,8-bis(trifluoromethyl)quinolin-4-yl)-NH-C(O)-NH-R |

| Thiourea | R-N=C=S | (2,8-bis(trifluoromethyl)quinolin-4-yl)-NH-C(S)-NH-R |

Note: Specific yields and reaction conditions are dependent on the substrate and reagents used.

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through nucleophilic aromatic substitution. In this reaction, the nitrogen atom of a pyrazole ring acts as the nucleophile, displacing the chlorine atom at the 4-position of the quinoline core. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the pyrazole, thereby increasing its nucleophilicity.

The reaction conditions, such as the choice of solvent, base, and temperature, can significantly influence the reaction's efficiency and yield. Common bases used for this transformation include sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile are often employed.

| Reactant | Product | Reaction Conditions (Typical) |

| Pyrazole | 4-(1H-Pyrazol-1-yl)-2,8-bis(trifluoromethyl)quinoline | Base (e.g., NaH), Solvent (e.g., DMF), Elevated Temperature |

| Substituted Pyrazoles | 4-(Substituted-1H-pyrazol-1-yl)-2,8-bis(trifluoromethyl)quinoline | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Reflux |

Aminoalkyl Chain and Cyclic Amine Substitutions (e.g., Piperidino, Pyrrolidino, Morpholino)

The chlorine atom at the 4-position of 2,8-bis(trifluoromethyl)quinoline is readily displaced by various aminoalkyl chains and cyclic amines through nucleophilic aromatic substitution. These reactions are typically performed by heating the chloroquinoline with an excess of the desired amine, which can also serve as the solvent, or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).

The reactivity of the amine nucleophile plays a significant role in the reaction kinetics. Secondary cyclic amines like piperidine, pyrrolidine, and morpholine (B109124) are effective nucleophiles for this transformation.

| Amine | Product Name | General Reaction Conditions |

| Piperidine | 4-(Piperidin-1-yl)-2,8-bis(trifluoromethyl)quinoline | Excess piperidine, heat |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-2,8-bis(trifluoromethyl)quinoline | Excess pyrrolidine, heat |

| Morpholine | 4-(Morpholin-4-yl)-2,8-bis(trifluoromethyl)quinoline | Excess morpholine, heat |

N-Substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine Derivatives

A diverse range of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives can be synthesized by reacting this compound with various primary and secondary amines. This nucleophilic aromatic substitution reaction is a cornerstone for creating libraries of compounds with varied steric and electronic properties at the 4-position.

The reaction conditions are generally similar to those for other amine substitutions, often involving heating the reactants in a suitable solvent, sometimes with the addition of a base to scavenge the HCl generated during the reaction. Both N-alkyl and N-aryl derivatives can be prepared using this methodology.

| Amine Reactant (R-NH2 or R1R2-NH) | Product |

| Alkylamines (e.g., Butylamine) | N-Alkyl-2,8-bis(trifluoromethyl)quinolin-4-amine |

| Arylamines (e.g., Aniline) | N-Aryl-2,8-bis(trifluoromethyl)quinolin-4-amine |

| Diamines (e.g., Ethylenediamine) | N,N'-Bis(2,8-bis(trifluoromethyl)quinolin-4-yl)alkane-diamine |

Pharmacological and Biological Activity Research on 4 Chloro 2,8 Bis Trifluoromethyl Quinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 4-chloro-2,8-bis(trifluoromethyl)quinoline have been systematically evaluated for their efficacy against a range of microbial pathogens. These studies aim to develop new therapeutic agents to combat infectious diseases, including those caused by drug-resistant bacteria.

The antibacterial potential of various quinoline (B57606) derivatives synthesized from the this compound scaffold has been investigated against several medically important Gram-positive and Gram-negative bacteria. researchgate.net Four new series of quinoline derivatives, including hydrazones, ureas, thioureas, and pyrazoles, were synthesized from a 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline intermediate, which itself was derived from this compound. utmb.edu Preliminary results from these studies indicated that the hydrazone derivatives, in particular, demonstrated promising antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. utmb.edu While many synthesized compounds were found to be active against the tested organisms, their efficacy was generally less than that of standard drugs like ofloxacin. researchgate.net

Interactive Data Table: Antibacterial Activity of 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline Derivatives

| Compound Series | Tested Bacteria | Activity Level |

| Hydrazones | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Very Good |

| Ureas | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Moderate |

| Thioureas | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Moderate |

| Pyrazoles | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Moderate |

Source: Based on preliminary findings from research on quinoline derivatives. utmb.edu

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel antitubercular agents. researchgate.net Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have been a focus of this research. A series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. researchgate.net

The preliminary results were encouraging, with several compounds demonstrating significant antimycobacterial activity, comparable to first-line antituberculosis drugs. researchgate.net For instance, the compound (2,8-Bis-trifluoromethylquinolin-4-yl)-(2-piperidin-1-yl-ethyl) amine showed a Minimum Inhibitory Concentration (MIC) value of 3.13 µg/mL. researchgate.net Further studies on mefloquine (B1676156) analogues also revealed activity against M. tuberculosis. researchgate.net Hydrazone derivatives derived from the this compound scaffold also showed very good activity against both the H37Rv strain and MDR-TB strains. utmb.edu

Interactive Data Table: Antitubercular Activity of Selected 2,8-bis(trifluoromethyl)quinoline Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | IC50 | Selectivity Index (SI) |

| (2,8-Bis-trifluoromethylquinolin-4-yl)-(2-piperidin-1-yl-ethyl) amine | 3.13 | 3.9 | 1.25 |

| Hydrazone Derivatives | Not specified | Not specified | Very Good Activity |

Source: Data compiled from studies on 4-amino substituted and hydrazone derivatives. utmb.eduresearchgate.net

Antimalarial Activity Investigations

The structural similarity of the 2,8-bis(trifluoromethyl)quinoline core to mefloquine has made it a highly attractive scaffold for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies like chloroquine (B1663885). nih.govacs.org

Numerous studies have confirmed the antiplasmodial activity of 4-substituted-2,8-bis(trifluoromethyl)quinoline derivatives against various strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov A series of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives were designed and synthesized, showing potent activity. nih.gov For example, one of the most active compounds in a particular series, a simpler chemical structure than mefloquine, exhibited an IC50 value of 0.083 µM, demonstrating significant potency. nih.gov Another study assessed a series of methylene (B1212753) ketones derived from the quinoline scaffold against the chloroquine-sensitive D10 strain of P. falciparum. The results showed that derivatives containing the two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone, achieved higher in vitro activity with IC50 values of 4.8 and 5.2 µg/mL, respectively. nih.gov

New derivatives of 2,8-bis(trifluoromethyl)quinoline are often evaluated against standard antimalarial drugs to gauge their relative efficacy. In one study, a series of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives were compared to chloroquine. nih.gov The most active compound from this series, with an IC50 of 0.083 µM, was found to be three-fold more potent than chloroquine (IC50 = 0.25 µM) against the W2 chloroquine-resistant P. falciparum clone. nih.gov This highlights the potential of these new compounds to overcome existing drug resistance mechanisms. The design of these novel derivatives often involves molecular hybridization, combining the pharmacophoric 2,8-bis-(trifluoromethyl)quinoline subunit of mefloquine with moieties from other antimalarials like amodiaquine. nih.gov

Interactive Data Table: Comparative Antimalarial Activity (IC50)

| Compound | IC50 (µM) against W2 P. falciparum |

| Derivative 129 (a 2,8-bis-(trifluoromethyl)quinoline derivative) | 0.083 |

| Chloroquine | 0.25 |

Source: Data from a comparative study on N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial potency of this class of compounds. Research has consistently shown that the presence of two trifluoromethyl (CF3) groups on the quinoline ring is beneficial for activity. nih.govresearchgate.net These electron-withdrawing groups increase the lipophilicity of the molecule, which is thought to enhance its penetration into parasite-infected cells. researchgate.net

Studies comparing derivatives with one versus two trifluoromethyl groups found that compounds with the 2,8-bis(trifluoromethyl) arrangement generally exhibit slightly higher in vitro antimalarial activity. nih.gov The nature of the substituent at the 4-position is also critical. For instance, replacing the arylmethanol moiety of mefloquine with a phenylamino (B1219803) group, inspired by amodiaquine, led to potent antimalarial compounds. nih.gov Furthermore, research has demonstrated that the presence of a quinoline-NH group is important for activity, as tertiary amine derivatives were found to be less active or inactive. nih.gov The introduction of bulky aromatic substitutions is also favored for enhancing antiplasmodial action. researchgate.net

Antiviral Activity Assessments

Derivatives of this compound have emerged as a promising class of antiviral agents, with significant research focused on their ability to combat the Zika virus and other viral pathogens.

Inhibition of Zika Virus (ZIKV) Replication

Recent studies have highlighted the potent anti-Zika virus activity of several 2,8-bis(trifluoromethyl)quinoline derivatives. Notably, medicinal chemistry-driven approaches have led to the synthesis of compounds with significantly improved potency compared to the antimalarial drug mefloquine, which itself has confirmed anti-ZIKV activity. researchgate.netnih.gov

In one such study, a series of new 2,8-bis(trifluoromethyl)quinoline derivatives were evaluated for their ability to inhibit ZIKV replication in vitro. Among the synthesized compounds, derivatives 141a and 142 were identified as the most potent, both exhibiting a mean EC50 value of 0.8 µM. researchgate.netnih.gov This represents a five-fold increase in potency when compared to mefloquine. The selectivity index (SI), a ratio of a compound's cytotoxicity to its effective concentration, for compound 141a was found to be 243, which is four times higher than that of mefloquine, indicating a favorable safety profile in vitro. nih.gov

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Chloroquine | 12.0 ± 3.2 | 412 ± 24 | 34 |

| Mefloquine | 3.6 ± 0.3 | 212 ± 14 | 58 |

| 141a | 0.8 ± 0.06 | 195 ± 8.9 | 243 |

| 141b | 2.0 ± 0.1 | 287 ± 11 | 143 |

| 142 | 0.8 ± 0.1 | 223 ± 15 | 278 |

| 143 | 1.4 ± 0.2 | 250 ± 19 | 178 |

Exploration of Broader Spectrum Antiviral Potential

The antiviral activity of quinoline derivatives is not limited to ZIKV. The quinoline scaffold is a well-established pharmacophore with a history of broad-spectrum antiviral applications. For instance, 9-aminoquinolines such as chloroquine and its hydroxy derivative have demonstrated potential antiviral activities against coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. researchgate.net

Furthermore, quinoline derivatives have shown proven efficacy against the replication of various flaviviruses, including Dengue virus, West Nile virus, and Japanese Encephalitis virus. researchgate.net This broad antiviral profile suggests that derivatives of this compound could be further explored for their potential to treat a range of viral infections.

Anticancer Research

In addition to their antiviral properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. Research in this area has focused on their ability to inhibit the growth and spread of cancer cells through various mechanisms.

Inhibition of Cancer Cell Proliferation, Invasion, and Migration

A number of studies have demonstrated the potent antiproliferative effects of quinoline derivatives against various cancer cell lines. For example, a novel synthetic quinoline derivative, designated as f25 , exhibited significant cytotoxicity against the oral squamous carcinoma cell line CAL-27, with an IC50 value of 7.70 ± 0.58 μM. nih.gov Furthermore, f25 was shown to inhibit the migration and invasion of these cancer cells to a degree comparable to the chemotherapy drug cisplatin. nih.gov

Another study focused on 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives found that analog E27 displayed significant antitumor activity, with IC50 values ranging from 7.81 μM to 10.36 μM, and effectively inhibited cancer cell migration and invasion.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| f25 | CAL-27 (Oral Squamous Carcinoma) | 7.70 ± 0.58 |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Promyelocytic Leukemia) | 10 ± 2.5 |

Mechanisms of Action Including Induction of Cell Apoptosis

A key mechanism through which these quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The compound f25 , for instance, was found to promote the apoptosis of CAL-27 cells. nih.gov

Mechanistic studies on other quinoline derivatives have provided further insight into the apoptotic pathways involved. For example, the derivative 3a1 was shown to exert its antitumor activity by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Additionally, 3a1 was found to induce the release of intracellular Ca2+, generate reactive oxygen species (ROS), and activate caspase-9 and caspase-3, leading to the cleavage of PARP, a key protein involved in DNA repair.

Similarly, 2-(trifluoromethyl)quinolin-4-amine derivatives have been shown to induce cell apoptosis. The apoptotic effect of compound E27 was linked to an increase in ROS levels and a decrease in mitochondrial membrane potential.

Modulation of Specific Molecular Targets (e.g., Protein Kinases, Tubulin Assembly, Topoisomerases)

The anticancer activity of this compound derivatives is also attributed to their ability to interact with and modulate the activity of specific molecular targets that are crucial for cancer cell survival and proliferation.

Protein Kinases: Certain quinoline derivatives have been identified as potent inhibitors of various protein kinases. For instance, a series of 4-anilinoquin(az)oline analogues have been screened for their inhibitory activity against Protein Kinase Novel 3 (PKN3). nih.gov The 6-chloro quinoline analogue 8 showed a four-fold increase in activity against PKN3 (IC50 = 70 nM) compared to a related compound. nih.gov

Tubulin Assembly: Several novel trifluoromethylquinoline derivatives have been designed and evaluated as inhibitors of tubulin polymerization. One such compound, 6b , was found to target the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Topoisomerases: DNA topoisomerases are essential enzymes involved in DNA replication and are important targets for anticancer drugs. Certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and topoisomerase IIα (topo IIα). mdpi.com Compound 2E was found to be a highly active inhibitor of topo IIα, with an inhibition of 88.3%, which is comparable to the activity of the known topoisomerase inhibitor etoposide. mdpi.com

Other Reported Biological Activities

While research into the primary pharmacological applications of this compound and its derivatives is ongoing, several other biological activities have been explored for the broader class of quinoline compounds. These investigations provide insights into the potential multifaceted therapeutic and biological applications of this chemical scaffold.

Quinoline derivatives have been investigated for their potential as plant growth regulators. researchgate.nethe.com.brresearchgate.net Studies have shown that certain dihydroquinoline compounds can stimulate the growth of ornamental plants like those of the genus Rhododendron. researchgate.nethe.com.br The application of these compounds has been observed to increase seed germination and the height of seedlings. researchgate.nethe.com.br For instance, the use of 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline and its tetrahydroquinoline analogs has demonstrated an increase in seed germination of Rhododendron species by 20% to 50% and a significant increase in seedling height. researchgate.nethe.com.br The specific action of these growth stimulants suggests a potential for auxin-like activity. researchgate.nethe.com.br While direct studies on this compound are not available in this context, the general activity of the quinoline scaffold in agriculture, particularly in the development of fungicides and other pesticides, highlights the biological impact of this class of compounds on plant life. nih.gov

Quinoline-based molecules have emerged as a significant class of compounds in the search for new anti-inflammatory agents. researchgate.netbiointerfaceresearch.com The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to target key inflammatory mediators. nih.gov Research has explored the synthesis of various quinoline derivatives and their evaluation as anti-inflammatory agents through models such as carrageenan-induced paw inflammation. nih.gov

The anti-inflammatory potential of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. researchgate.net For example, some quinoline derivatives with a carboxamide moiety have shown to be antagonists of the transient receptor potential vanilloid 1 (TRPV1), while those with a carboxylic acid group have demonstrated cyclooxygenase (COX) inhibition. researchgate.net Specifically, certain synthetic quinoline compounds have been shown to exhibit potent anti-inflammatory effects by strongly inhibiting the COX-2 enzyme. nih.gov The larger structure of some quinoline derivatives is believed to contribute to their selective inhibition of COX-2 over COX-1. nih.gov

Furthermore, novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been developed as potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), exhibiting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov One such hybrid demonstrated TNF-α inhibition that was approximately 25 times more potent than celecoxib (B62257) and diclofenac. nih.gov While direct experimental data on the anti-inflammatory effects of this compound is limited, the established anti-inflammatory profile of various substituted quinolines suggests that this compound could be a candidate for similar activities.

The antioxidant potential of quinoline derivatives has been a subject of scientific investigation. ontosight.ai The presence of a trifluoromethyl group in the quinoline structure can significantly influence its lipophilicity and, consequently, its pharmacokinetic properties. ontosight.ai Some studies have focused on trifluoromethylated quinoline-phenol Schiff bases to evaluate their antioxidant properties. beilstein-journals.orgbeilstein-journals.org Antioxidants play a crucial role in protecting organisms from cellular damage caused by oxidative stress by neutralizing reactive oxygen species (ROS). beilstein-journals.orgbeilstein-journals.org

Research on synthetic quinoline derivatives has demonstrated their potential as antioxidants. nih.gov The antioxidant activity is often dependent on the type and position of functional groups on the quinoline ring. nih.gov For instance, the presence and number of hydroxyl groups can enhance the antioxidant potential of a compound. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, can enhance the stability and lipophilicity of molecules, which may, in turn, influence their antioxidant activity. beilstein-journals.orgbeilstein-archives.org While specific studies on the antioxidant capacity of this compound are not extensively documented, the general antioxidant properties of trifluoromethyl-substituted quinolines suggest a potential for this compound to exhibit similar characteristics. beilstein-journals.orgbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Hybridization Approaches

The design and development of novel therapeutic agents often employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) and medicinal chemistry strategies such as molecular hybridization. These approaches have been applied to the quinoline scaffold to enhance its pharmacological properties, including anti-inflammatory activity.

QSAR studies are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov For anti-inflammatory quinoline derivatives, 3D-QSAR and pharmacophore modeling have been used to gain insights into the structural requirements for activity. nih.gov These studies help in identifying the key molecular features that contribute to the anti-inflammatory effects, thereby guiding the design of more potent and selective inhibitors of inflammatory targets like COX-2. nih.gov

Molecular hybridization is a strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov This approach has been successfully used in the development of quinoline-based anti-inflammatory agents. For example, hybrid compounds containing quinoline and 1,2,4-triazine moieties have been synthesized and shown to act as dual inhibitors of COX-2 and 15-LOX. nih.gov Another example is the creation of a hybrid of tomoxiprole (B1237166) and naproxen (B1676952) within a quinoline structure, which demonstrated significant anti-inflammatory and analgesic effects, likely through COX-2 inhibition. nih.gov These approaches, while not specifically documented for this compound, represent powerful tools that could be utilized to explore and optimize the therapeutic potential of this and related compounds. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for 4-Chloro-2,8-bis(trifluoromethyl)quinoline are noted in chemical databases, detailed public data is scarce. chemicalbook.com However, the expected spectral characteristics can be inferred from the molecular structure and data from analogous quinoline (B57606) derivatives. wiley-vch.debeilstein-journals.orgdergipark.org.tr

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the four protons on the quinoline ring system. The aromatic region (typically δ 7.0-9.0 ppm) should feature four distinct signals.

H3 Proton: A singlet is anticipated for the proton at the C3 position, as it has no adjacent proton neighbors.

Benzene (B151609) Ring Protons (H5, H6, H7): The three protons on the benzene portion of the quinoline core (H5, H6, and H7) would appear as a complex multiplet system. Specifically, they would likely present as a triplet for H6, and two doublets for H5 and H7, resulting from mutual spin-spin coupling. The significant electron-withdrawing effects of the two trifluoromethyl groups and the chloro substituent would likely shift these protons downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | Downfield (Aromatic) | Singlet (s) |

| H5 | Downfield (Aromatic) | Doublet (d) |

| H6 | Downfield (Aromatic) | Triplet (t) |

| H7 | Downfield (Aromatic) | Doublet (d) |

Note: This table is predictive and based on structural analysis and data from similar compounds.

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The spectrum would be characterized by signals for the nine carbons of the quinoline ring and the two carbons of the trifluoromethyl groups.

Quinoline Carbons: Nine distinct signals are expected for the carbons of the bicyclic system. The carbon atom attached to the chlorine (C4) and those in proximity to the nitrogen and trifluoromethyl groups (C2, C8, C8a) would be significantly influenced, appearing at characteristic chemical shifts.

Trifluoromethyl Carbons: The two carbons of the -CF₃ groups would appear as quartets due to the strong coupling with the three attached fluorine atoms (¹JC-F). These signals are typically found in a distinct region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom(s) | Predicted Chemical Shift Region | Predicted Multiplicity |

|---|---|---|

| C2, C4, C8a | Aromatic, influenced by heteroatoms/substituents | Singlet |

| C3, C5, C6, C7 | Aromatic | Singlet |

| C4a | Aromatic | Singlet |

| 2 x -CF₃ | Specific downfield region | Quartet (q) |

Note: This table is predictive and based on structural analysis.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule. For this compound, these spectra would be dominated by vibrations characteristic of the substituted quinoline ring and the trifluoromethyl groups. dergipark.org.tr

Key expected vibrational modes include:

C=C and C=N Stretching: Vibrations associated with the aromatic quinoline core are expected in the 1500-1650 cm⁻¹ region. wiley-vch.de

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-F Stretching: The trifluoromethyl groups will produce very strong and characteristic C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ range. dergipark.org.tr

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the quinoline ring system. researchgate.net

Mass Spectrometry (MS) Characterization (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₄ClF₆N, corresponding to a molecular weight of approximately 299.60 g/mol . chemimpex.comsigmaaldrich.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 299. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 301 with about one-third the intensity of the M⁺ peak would be a definitive feature.

Common fragmentation pathways for related quinoline compounds often involve the loss of substituents. mcmaster.ca For this molecule, fragmentation could involve the loss of a chlorine atom (Cl•) or a trifluoromethyl group (•CF₃), leading to significant fragment ions in the spectrum.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While the crystal structure for this compound itself is not publicly documented, the structure of a closely related derivative, (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, has been determined. nih.gov The geometry of the 2,8-bis(trifluoromethyl)quinoline (B3046767) core from this derivative offers valuable insight into the expected structural parameters of the target molecule.

The quinolinyl group in the derivative is essentially planar, as expected for an aromatic system. nih.gov The bond lengths and angles within this core are consistent with a hybrid of aromatic and heterocyclic character.

Table 3: Selected Crystallographic Bond Lengths and Angles for the 2,8-bis(trifluoromethyl)quinoline Core (from a derivative) nih.gov

| Bond/Angle | Measurement (Å or °) |

|---|---|

| C2-N1 | 1.307 Å |

| C8a-N1 | 1.358 Å |

| C2-C3 | 1.428 Å |

| C4-C4a | 1.417 Å |

| C8-C8a | 1.413 Å |

| C2-C9 (CF₃) | 1.503 Å |

| C8-C10 (CF₃) | 1.503 Å |

| C8a-N1-C2 | 116.4° |

| N1-C2-C3 | 125.1° |

| C7-C8-C8a | 119.5° |

Data obtained from the crystal structure of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol. These values are representative of the core structure.

This crystallographic data confirms the planarity of the quinoline ring and the expected bond lengths for a system with significant electronic delocalization, modified by the strong inductive effects of the trifluoromethyl groups. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to predict a molecule's properties.

Prediction of Vibrational, Structural, and Electronic Properties

DFT calculations would be instrumental in elucidating the fundamental vibrational modes, optimized geometric structure, and electronic characteristics of 4-Chloro-2,8-bis(trifluoromethyl)quinoline. By employing a suitable basis set, such as B3LYP/6-311++G(d,p), researchers can compute the theoretical infrared (IR) and Raman spectra. These calculated spectra, when compared with experimental data, allow for a precise assignment of vibrational frequencies to specific molecular motions, such as the stretching and bending of C-C, C-N, C-Cl, and C-F bonds.

The structural parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT optimization would provide a detailed three-dimensional representation of the molecule. For derivatives of this compound, theoretical models have been successfully established and validated by comparison with single-crystal X-ray diffraction data researchgate.net. It is expected that the quinoline (B57606) core would be largely planar, with the trifluoromethyl groups and chlorine atom influencing the local geometry.

The electronic properties, such as dipole moment and polarizability, can also be calculated. These properties are crucial for understanding the molecule's behavior in electric fields and its intermolecular interactions.

| Property | Predicted Outcome from DFT Calculations |

| Vibrational Frequencies | Assignment of characteristic IR and Raman bands for C-Cl, C-F, and quinoline ring vibrations. |

| Optimized Geometry | Determination of precise bond lengths, bond angles, and overall molecular conformation. |

| Electronic Properties | Calculation of dipole moment, polarizability, and other electronic descriptors. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For a derivative of this compound, FMO analysis indicated an energy gap of 3.3 eV, suggesting good kinetic stability researchgate.net. Similar calculations for the title compound would likely reveal a relatively large HOMO-LUMO gap, characteristic of stable organic molecules. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized primarily on the electron-rich quinoline ring system, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl and chloro substituents.

| Parameter | Significance | Predicted Finding |

| HOMO Energy | Electron-donating ability | Localized on the quinoline ring |

| LUMO Energy | Electron-accepting ability | Influenced by CF3 and Cl groups |

| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively large gap, indicating good stability |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, including hydrogen bonding. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For derivatives of this compound, MEP analysis has been used to identify nucleophilic and electrophilic regions researchgate.net. A theoretical MEP map of the title compound would be expected to show negative potential around the nitrogen atom of the quinoline ring and the chlorine atom, indicating these as likely sites for electrophilic attack. The regions around the hydrogen atoms and the trifluoromethyl groups would likely exhibit a positive potential, suggesting them as sites for nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While no specific molecular docking studies for this compound have been reported, its derivatives have been the subject of such investigations, particularly in the context of antitubercular and antimalarial drug discovery researchgate.netresearchgate.netcolab.ws. These studies typically involve docking the quinoline derivatives into the active sites of key enzymes in pathogens like Mycobacterium tuberculosis or Plasmodium falciparum.

A hypothetical molecular docking study of this compound against a relevant biological target, for instance, a bacterial or parasitic enzyme, would involve:

Preparation of the Ligand and Receptor: Building the 3D structure of the quinoline and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to predict the binding poses of the ligand within the active site of the protein.

Analysis of Interactions: Examining the predicted binding modes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

The results of such a study would provide insights into the potential of this compound as a scaffold for the design of more potent inhibitors.

In Silico Prediction of Biological Activities and Target Interactions

In silico methods for predicting biological activities and potential protein targets have become an integral part of the early stages of drug discovery. These approaches use computational models to screen virtual libraries of compounds against various biological targets and predict their pharmacological profiles.

Given that derivatives of this compound have been synthesized and evaluated for their antibacterial and antitubercular properties, it is highly probable that in silico predictions would suggest similar activities for the parent compound researchgate.net. Various online tools and software can be used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological targets.

For this compound, in silico predictions might suggest interactions with enzymes involved in bacterial cell wall synthesis, DNA replication, or other essential microbial pathways. Furthermore, its structural similarity to known antimalarial drugs like mefloquine (B1676156), which also contains a bis(trifluoromethyl)quinoline core, would likely lead to predictions of activity against Plasmodium falciparum targets researchgate.netsemanticscholar.orgmdpi.com.

| In Silico Prediction | Predicted Outcome |

| Biological Activity | Potential antibacterial, antitubercular, and antimalarial activities. |

| Target Interactions | Possible binding to key enzymes in pathogenic microorganisms. |

| ADMET Properties | Favorable drug-like properties based on Lipinski's rule of five and other computational models. |

Advanced Applications and Emerging Research Directions

Role as an Intermediate in Pharmaceutical Development

4-Chloro-2,8-bis(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its unique structure, featuring trifluoromethyl groups, enhances chemical stability and lipophilicity, making it a valuable building block in drug discovery. chemimpex.com This compound is particularly significant in the development of novel therapeutic agents, especially in the fields of oncology and infectious diseases. chemimpex.com

One of the most notable applications of this intermediate is in the synthesis of antimalarial drugs. researchgate.netnih.gov For instance, it is a key component in the preparation of mefloquine (B1676156) analogues. researchgate.netnih.gov Mefloquine is a well-known antimalarial medication, and researchers have designed and synthesized new derivatives by modifying the 4-position of the quinoline (B57606) ring, starting from this compound. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of this compound with various amines to introduce different functional groups, aiming to enhance efficacy and combat drug resistance. researchgate.netnih.gov

The trifluoromethyl groups at the 2 and 8 positions are critical for the biological activity of the resulting pharmaceutical compounds. chemimpex.com These groups can significantly influence the molecule's binding affinity to target proteins and its metabolic stability. cymitquimica.com Research has shown that derivatives synthesized from this intermediate exhibit potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Below is a table summarizing some of the pharmaceutical agents developed using this compound as an intermediate.

| Drug/Compound Class | Therapeutic Area | Role of this compound |

| Mefloquine Analogues | Antimalarial | Key starting material for synthesizing derivatives with improved activity against resistant strains. researchgate.netnih.gov |

| Novel Bioactive Molecules | Oncology, Infectious Diseases | A core scaffold for developing new therapeutic agents due to its enhanced stability and lipophilicity. chemimpex.com |

| Antibacterial Agents | Antibacterial | Serves as a precursor for compounds with potential antibacterial properties. chemimpex.com |

Utility in Agrochemical Formulations

The distinct chemical properties of this compound also lend themselves to applications in the agrochemical sector. ontosight.ai The presence of trifluoromethyl groups is known to enhance the biological activity of many pesticides and herbicides. chemimpex.com Consequently, this compound is utilized in the formulation of effective crop protection products. chemimpex.comchemimpex.com

Its role in agrochemicals is primarily as a building block for more complex active ingredients. chemimpex.com The quinoline core, substituted with trifluoromethyl groups, can be a key pharmacophore that interacts with specific biological targets in pests and weeds. chemimpex.com This allows for the development of targeted solutions for pest management that can be more effective and potentially have a minimized environmental impact compared to broader-spectrum agents. chemimpex.com Research in this area focuses on synthesizing derivatives that exhibit high efficacy against specific agricultural pests and diseases while maintaining an acceptable environmental profile. chemimpex.com

Development of Advanced Materials and Coatings

The unique chemical and physical properties imparted by the trifluoromethyl groups make this compound a subject of interest in materials science. ontosight.ai These properties include enhanced thermal and chemical stability, which are highly desirable for the creation of advanced materials. chemimpex.com

This compound is explored for its potential in developing high-performance polymers and coatings. chemimpex.com The incorporation of the trifluoromethylquinoline moiety into a polymer backbone can significantly improve the material's durability and resistance to degradation from heat, chemicals, and UV radiation. chemimpex.com Such materials could find applications in demanding environments, for instance, in the aerospace or electronics industries. Additionally, its properties are being investigated for use in specialized coatings that require high resistance to environmental factors. chemimpex.com

General Reagent in Organic Synthesis Research

Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a valuable reagent in general organic synthesis research. chemimpex.com The chlorine atom at the 4-position is a reactive site that can readily undergo nucleophilic substitution reactions. mdpi.com This allows chemists to introduce a wide variety of functional groups at this position, leading to the creation of a diverse library of substituted quinoline derivatives.

This reactivity makes it a versatile tool for academic and industrial researchers exploring the synthesis of complex molecular structures. chemimpex.com The resulting compounds can be used to study structure-activity relationships, develop new synthetic methodologies, or serve as building blocks for other target molecules.

Environmental Studies: Investigation of Fluorinated Compound Degradation

The widespread use of fluorinated compounds, including those derived from this compound, has prompted research into their environmental fate and degradation. chemimpex.com The carbon-fluorine bond is exceptionally strong, which contributes to the stability and persistence of these compounds in the environment. nih.gov

Environmental studies involving compounds like this compound are crucial for understanding how these persistent organic pollutants behave in ecosystems. chemimpex.com Researchers investigate the potential for microbial degradation of such fluorinated compounds, exploring biochemical pathways that might lead to their breakdown. nih.govresearchgate.net This research is vital for assessing the long-term environmental impact of these chemicals and for developing potential bioremediation strategies. chemimpex.com Factors influencing the degradation of fluorinated compounds include the chemical structure, environmental conditions like temperature and pH, and the presence of specific microorganisms. numberanalytics.com

Corrosion Inhibition Studies in Material Science

Recent research has explored the potential of quinoline derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.net Heterocyclic compounds containing nitrogen, oxygen, and conjugated double bonds are known to be effective in preventing corrosion. nih.gov These molecules can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. nih.gov

While specific studies on this compound for corrosion inhibition are not widely available, related quinoline derivatives have shown significant promise. For example, 4-chloro-8-(trifluoromethyl)quinoline (B154864) has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net The study found that the compound effectively inhibits corrosion, with the inhibition efficiency increasing with concentration. researchgate.net The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net Given these findings, it is plausible that this compound could also exhibit corrosion-inhibiting properties, making it a candidate for further investigation in material science.

Q & A

Q. Table 1. Representative Derivatives and Yields

| Compound | Yield (%) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) |

|---|---|---|---|

| (2,8-Bis-TFM-quinolin-4-yl)-morpholinylethyl amine | 60 | 95 | 3.60 (m, 4H, morpholine) |

| N1,N7-Bis-(2,8-Bis-TFM-quinolin-4-yl)-heptanediamine | 45 | 102 | 1.40 (m, 6H, CH₂) |

Basic: How can structural confirmation of synthesized derivatives be achieved using spectroscopic methods?

Answer:

¹H NMR is critical for confirming substitution patterns:

- Quinoline Core : Aromatic protons appear as distinct multiplets between δ 7.8–8.6 ppm, with deshielding due to electron-withdrawing trifluoromethyl groups .

- Amine Substituents : Aliphatic protons (e.g., morpholine or alkyl chains) show characteristic shifts (e.g., δ 2.70–3.60 ppm for morpholine methylenes).

- Validation : Compare experimental shifts with computational predictions (DFT or molecular modeling) to resolve ambiguities .

Advanced: How can reaction conditions be optimized to minimize by-products in bis-substituted derivatives?

Answer:

By-product formation (e.g., mono-substitution or dimerization) can be mitigated via:

- Stoichiometric Control : Use a 2:1 molar ratio of 4-chloro-quinoline to diamine to favor bis-substitution .

- Solvent Screening : Polar aprotic solvents like NMP enhance solubility of intermediates, reducing side reactions.

- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) improves regioselectivity, as shown in fluorinated quinoline syntheses .

Advanced: What experimental strategies resolve contradictions between computational and experimental bioactivity data?

Answer:

Discrepancies often arise from unaccounted variables:

- Purity Assessment : Validate compound purity via GC (>97% purity threshold) and HPLC to exclude impurities influencing bioactivity .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform dissolution in biological assays .

- Structural Analogues : Compare activity trends across derivatives (e.g., morpholine vs. alkylamine substituents) to identify critical functional groups .

Advanced: How can structure-activity relationships (SAR) be systematically explored for antimycobacterial activity?

Answer:

A three-step SAR workflow is recommended:

Library Design : Synthesize derivatives with varied substituents (e.g., cyclic vs. linear amines) .

Bioactivity Profiling : Test against Mycobacterium tuberculosis H37Rv, noting MIC (minimum inhibitory concentration) values.

Computational Modeling : Use molecular docking to correlate substituent bulk/electronic properties with target binding (e.g., enoyl-ACP reductase) .

Basic: What are the primary challenges in characterizing trifluoromethylquinoline stability under physiological conditions?

Answer:

Key considerations include:

- Hydrolytic Stability : Assess resistance to hydrolysis (pH 7.4, 37°C) via LC-MS over 24–72 hours.

- Metabolic Degradation : Incubate with liver microsomes to identify metabolites (e.g., dechlorination or oxidation) .

- Light Sensitivity : Store derivatives in amber vials to prevent photodegradation of the quinoline core .

Advanced: How can regioselectivity challenges in modifying the quinoline core be addressed?

Answer:

Regioselectivity is influenced by:

- Directing Groups : Use protecting groups (e.g., Boc for amines) to block undesired positions during electrophilic substitution .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at C-2 or C-8 .

- Computational Guidance : DFT calculations predict reactive sites based on electron density maps .

Basic: What analytical techniques are essential for assessing synthetic intermediate purity?

Answer:

Combine:

- GC-MS : Quantify volatile by-products and unreacted starting materials .

- Elemental Analysis : Confirm C/H/N/F/Cl ratios within ±0.3% of theoretical values .

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced: How can researchers design experiments to probe the role of trifluoromethyl groups in bioactivity?

Answer:

- Isosteric Replacement : Synthesize analogues replacing CF₃ with CH₃ or Cl to evaluate hydrophobicity/electronic effects .

- Membrane Permeability Assays : Use Caco-2 cell monolayers to correlate CF₃ substitution with passive diffusion rates .

- X-ray Crystallography : Resolve target-ligand complexes to identify CF₃ interactions (e.g., hydrophobic pockets) .

Advanced: What methodologies validate enzyme-mediated degradation pathways for quinoline derivatives?

Answer:

- Enzyme Isolation : Purify degradation enzymes (e.g., oxidoreductases from Comamonas testosteroni) via affinity chromatography .

- Kinetic Studies : Measure substrate depletion rates (UV-Vis at λ = 260 nm) to determine kcat/Km values .

- Metabolite Profiling : Use HR-MS and ¹⁹F NMR to identify defluorinated or hydroxylated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。